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molecular formula C8H6FNO3 B8801235 2-Carbamoyl-3-fluorobenzoic acid CAS No. 83684-74-6

2-Carbamoyl-3-fluorobenzoic acid

Cat. No. B8801235
M. Wt: 183.14 g/mol
InChI Key: HRAQABLUEHTRHN-UHFFFAOYSA-N
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Patent
US04374267

Procedure details

reacting the fluorophthalic anhydride with ammonia to form an ammonium salt of a fluorophthalamic acid, and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=[O:9])[C:3]=12)=[O:6].[NH3:13]>>[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[C:8]([NH2:13])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2C(C(=O)OC2=O)=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C(C(C(=O)O)=CC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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